molecular formula C12H12FNO3 B2800819 ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate CAS No. 1197943-55-7

ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B2800819
CAS No.: 1197943-55-7
M. Wt: 237.23
InChI Key: JYYYQKMBSPASDL-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (CAS: 541502-95-8) is a fluorinated and methoxylated indole derivative with the molecular formula C₁₂H₁₂FNO₃ and a molecular weight of 237.23 g/mol. Structurally, it features a fluoro substituent at position 7, a methoxy group at position 4, and an ethyl ester at position 2 of the indole ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research, where its electron-withdrawing (fluoro) and electron-donating (methoxy) groups enhance reactivity and modulate electronic properties for target-specific interactions .

Properties

IUPAC Name

ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-3-17-12(15)9-6-7-10(16-2)5-4-8(13)11(7)14-9/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYYQKMBSPASDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects. It is studied for:

  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

Organic Synthesis

As a building block in organic synthesis, this compound facilitates:

  • Synthesis of Analog Compounds : It serves as a precursor for synthesizing other indole derivatives with modified biological activities. Variations in substituents can lead to different pharmacological profiles .
  • Catalytic Reactions : this compound can be utilized in catalytic processes to produce complex organic molecules efficiently .

Biological Studies

The compound's interaction with biological systems is significant:

  • Enzyme Inhibition : It has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO), influencing tryptophan metabolism and potentially modulating immune responses.
  • Cellular Effects : Studies indicate that it can affect signaling pathways critical for cell growth and differentiation, such as the MAPK/ERK pathway.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis and modulation of key regulatory proteins involved in cell survival pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound exhibited inhibitory effects against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The structural and functional nuances of ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate are best understood through comparison with analogous indole carboxylates. Below is a detailed analysis supported by research findings:

Structural and Functional Comparison

A comparative analysis of key indole derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison of Indole Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity/Applications Reference
This compound C7-F, C4-OCH₃, C2-COOEt C₁₂H₁₂FNO₃ 237.23 Organic synthesis building block
Ethyl 5-fluoroindole-2-carboxylate C5-F, C2-COOEt C₁₁H₁₀FNO₂ 207.20* Carboxamide synthesis (37.5% yield)
Ethyl 5-methoxyindole-2-carboxylate C5-OCH₃, C2-COOEt C₁₂H₁₃NO₃ 219.24 Intermediate in drug synthesis
Methyl 4-methoxy-1H-indole-2-carboxylate C4-OCH₃, C2-COOCH₃ C₁₁H₁₁NO₃ 205.21 Demethylation to hydroxy derivative
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C7-Cl, C3-CH₃, C2-COOH C₁₀H₈ClNO₂ 209.63 Pharmaceutical applications

*Molecular weight calculated based on formula.

Key Observations:

Substituent Positioning: The C7-fluoro group in the target compound contrasts with C5-fluoro in ethyl 5-fluoroindole-2-carboxylate. Fluorine at C7 may sterically hinder electrophilic substitution at adjacent positions, whereas C5-fluoro derivatives (e.g., in ) facilitate carboxamide formation via nucleophilic acyl substitution with yields up to 37.5% . The C4-methoxy group in the target compound differs from C5-methoxy in ethyl 5-methoxyindole-2-carboxylate.

Functional Group Reactivity :

  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound enables hydrolysis to carboxylic acids or participation in amidation (e.g., ), whereas carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are more suited for salt formation or direct conjugation .
  • Methoxy Group Stability : Methyl 4-methoxy-1H-indole-2-carboxylate undergoes demethylation with BBr₃ to yield hydroxylated derivatives, suggesting that the C4-methoxy group in the target compound could also be modified for further functionalization .

Biological Activity

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, biochemical pathways, and relevant research findings, supplemented with data tables and case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their diverse biological activities. These compounds have been associated with various therapeutic effects, such as antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of indoles allows them to interact with multiple biological targets, making them valuable in drug development.

Target Interactions

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may bind to specific receptors or enzymes involved in critical biological pathways. Indole derivatives typically exhibit high affinity for various targets, influencing cellular processes such as signal transduction and gene expression.

Biochemical Pathways

Indole derivatives can affect several biochemical pathways. For instance, they may influence the kynurenine pathway through interactions with enzymes like indoleamine 2,3-dioxygenase (IDO), which is crucial for tryptophan metabolism and immune response modulation. Additionally, these compounds may impact the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation.

Biological Activities

Anticancer Activity : this compound has been studied for its potential anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways associated with cancer progression .

Antiviral Properties : Preliminary studies suggest that indole derivatives may exhibit antiviral activities by interfering with viral replication mechanisms. This activity is particularly relevant in the context of developing treatments for viral infections .

Antimicrobial Effects : The compound's structural characteristics suggest potential antimicrobial properties. Indole derivatives have been shown to possess activity against a range of bacterial pathogens, indicating their utility in combating infections .

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. The presence of the ethoxy group may enhance its solubility and bioavailability, which are critical factors in determining its therapeutic efficacy. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the standard synthetic routes for ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate?

The compound is synthesized via cyclization reactions such as the Fischer Indole Synthesis or Bartoli Indole Synthesis . These methods involve reacting hydrazine derivatives or nitroarenes with Grignard reagents to form the indole core. Functionalization at the 7- (fluoro) and 4- (methoxy) positions is achieved through halogenation and alkoxylation steps, respectively .

Q. How do the fluorine and methoxy substituents influence the compound's chemical properties?

The fluorine atom at position 7 enhances lipophilicity, improving cellular uptake, while its electronegativity modulates electronic effects on the indole ring. The methoxy group at position 4 contributes to steric stabilization and influences resonance effects, potentially altering reactivity in substitution or oxidation reactions .

Q. What are the recommended storage conditions and handling precautions?

Store at 2–8°C in a dry, inert environment. Avoid exposure to strong oxidizing agents. Use PPE (gloves, lab coat, P95 respirator) and ensure adequate ventilation to mitigate inhalation risks. Spills should be contained using absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Optimize catalytic systems (e.g., Cu(I) complexes) to enhance regioselectivity. Control reaction temperatures to minimize side products, and employ flash chromatography (toluene as eluent) or recrystallization (DMF/acetic acid mixtures) for purification. Monitor reaction progress via TLC or HPLC .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

Standardize assay conditions (e.g., cell lines, concentrations) and validate purity (>98% by HPLC). Perform dose-response studies and compare results with structurally similar analogs. For example, conflicting data on enzyme inhibition may arise from variations in assay pH or co-solvents .

Q. What analytical techniques confirm structural integrity post-synthesis?

Use single-crystal X-ray diffraction (mean C–C bond length: 0.002 Å, R factor: 0.044) for unambiguous confirmation. Complement with NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹) .

Q. What is the hypothesized mechanism of action for biological activity?

The compound mimics endogenous indole derivatives, competitively inhibiting enzymes like HIV integrase or cyclooxygenase-2 (COX-2) . The carboxylate ester facilitates hydrogen bonding with active-site residues, while the fluorine atom enhances binding affinity through hydrophobic interactions .

Q. What challenges arise when scaling synthesis for preclinical studies?

Key challenges include managing exothermic reactions during indole ring formation and optimizing catalyst turnover. Industrial-scale purification may require simulated moving bed (SMB) chromatography to maintain >98% purity. Stability studies under accelerated conditions (40°C/75% RH) are critical for assessing shelf life .

Q. How does the compound’s reactivity compare to bromo- or chloro-substituted analogs?

The 7-fluoro substituent reduces electron density at the 2-position, slowing nucleophilic substitution compared to bromo analogs (e.g., ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate). However, the methoxy group at position 4 enhances stability toward oxidation relative to unsubstituted indoles .

Q. What computational methods predict pharmacokinetic properties?

Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like serotonin receptors. Use ADMET prediction tools (e.g., SwissADME) to assess blood-brain barrier penetration and metabolic pathways. Validate with in vitro CYP450 inhibition assays .

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